molecular formula C8H16ClNO B6276570 2-(oxolan-3-yl)pyrrolidine hydrochloride CAS No. 2705137-59-1

2-(oxolan-3-yl)pyrrolidine hydrochloride

Cat. No.: B6276570
CAS No.: 2705137-59-1
M. Wt: 177.7
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Description

2-(Oxolan-3-yl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a tetrahydrofuran (oxolane) substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

2705137-59-1

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated oxolane in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Room temperature to reflux conditions.

    Catalysts: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or oxolane derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(oxolan-3-yl)pyrrolidine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Antimicrobial Activity

highlights pyrrolidine-containing thiopyrimidinones (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, 5a–c) that exhibit potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis (MIC values: 8–32 µg/mL) and antifungal activity against Candida albicans (MIC: 16–64 µg/mL) . These compounds share a pyrrolidine moiety but differ in substituents (ethylthio chains vs. oxolane). Key observations include:

  • Salt Forms : Hydrochloride salts (e.g., 6c–f in ) generally improve aqueous solubility, a property critical for drug delivery .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives (Adapted from )
Compound Structure Antibacterial MIC (µg/mL) Antifungal MIC (µg/mL)
5a 2-[2-(pyrrolidin-1-yl)ethyl]thio 8–16 (Gram-positive) 32–64 (C. albicans)
5b 2-[2-(pyrrolidin-1-yl)ethyl]thio 16–32 16–32
6f 2-[2-(morpholin-4-yl)ethyl]thio 32–64 8–16

Hydrochloride Salts and Physicochemical Properties

lists pyrrolidine-based hydrochlorides (e.g., 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid ), which share salt-enhanced stability with the target compound . Pyridoxal hydrochloride (), though structurally distinct, exemplifies how hydrochloride salts improve shelf life and bioavailability in pharmaceuticals .

Table 2: General Properties of Hydrochloride Salts
Property 2-(Oxolan-3-yl)Pyrrolidine HCl (Hypothetical) Pyridoxal HCl () Pyrrolidine Derivatives ()
Solubility in Water High (predicted) 50 g/100 mL Moderate to High
Stability Enhanced (HCl salt) Stable under dry conditions Labile to hydrolysis
Bioavailability Improved High Variable

Research Findings and Gaps

  • Antimicrobial Potential: The pyrrolidine ring’s presence correlates with antibacterial/antifungal activity in analogs , suggesting the target compound may share this trait. However, the oxolane substituent’s steric and electronic effects require empirical validation.
  • Synthetic Pathways : describes reactions of pyrrolidine derivatives with chloroethylamines, which may inform synthesis routes for the target compound .
  • Contradictions/Limitations : Direct data on 2-(oxolan-3-yl)pyrrolidine hydrochloride are absent in the evidence, necessitating caution in extrapolating results from analogs.

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